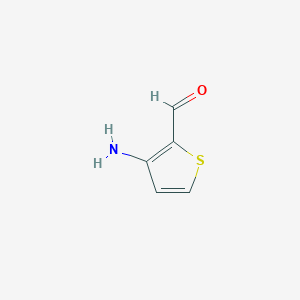

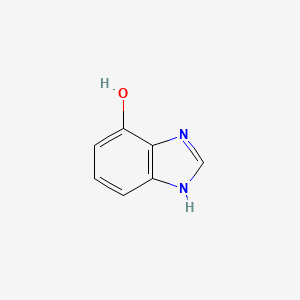

1H-Benzoimidazol-4-ol

Overview

Description

1H-Benzoimidazol-4-ol (BIMOL) is a heterocyclic aromatic compound that has been used in a variety of scientific research applications for over a decade. BIMOL is an important building block for the synthesis of many biologically active compounds and has been used to study the structure-activity relationships of various drugs. BIMOL is a versatile compound that has been used in a variety of laboratory experiments, including those in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Catalytic Applications

1H-Benzoimidazol-4-ol is involved in the synthesis of unsymmetrical bidentate chalcogen ligands, which exhibit unique combinations of chalcogenoether and chalcogenone donor sites. These ligands, when combined with ruthenium complexes, create compounds with potential catalytic applications. For instance, Sharma et al. (2014) synthesized half-sandwich complexes [(η6-C6H6)Ru(L)Cl][PF6] using 1-benzyl-3-phenylchalcogenylmethyl-1,3-dihydrobenzoimidazole-2-chalcogenones derived from 1H-Benzoimidazole (Sharma et al., 2014).

Antimicrobial Properties

This compound derivatives have been found to possess significant antimicrobial properties. El-Meguid (2014) synthesized compounds containing 4-(5-benzoyl-1H-benzoimidazol-2) moiety, which demonstrated effective antimicrobial activity against various bacterial and fungal strains (El-Meguid, 2014).

Anticancer Potential

Compounds derived from this compound have been explored for their anticancer properties. Horishny et al. (2021) prepared a library of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids and investigated their anticancer activity, finding varying degrees of effectiveness against different cancer cell lines (Horishny et al., 2021).

Antitubercular Activity

The derivatives of 1H-benzo[d]imidazole, closely related to this compound, have shown promising antitubercular activity. Korycka-Machala et al. (2019) demonstrated that these compounds are effective against intracellular Mycobacterium tuberculosis, suggesting a potential therapeutic application in the fight against tuberculosis (Korycka-Machala et al., 2019).

OLED Applications

This compound derivatives have been used in the development of organic light-emitting diodes (OLEDs). Hu et al. (2017) designed benzoimidazole-containing materials for use as electron acceptors in OLEDs, highlighting their potential in enhancing the efficiency and color range of these devices (Hu et al., 2017).

Fluorescent Properties

The fluorescent properties of this compound derivatives have been explored, indicating potential applications in photophysical studies. Zhang et al. (2013) synthesized iridium complexes with this compound derivatives that exhibited bright photoluminescence, suggesting their utility in various optical applications (Zhang et al., 2013).

Inhibitory Activity

Derivatives of this compound have shown inhibitory activity against specific enzymes and biological processes. For example, Pan et al. (2006) described 1H-benzoimidazol-2-yl-phenyl-urea derivatives as potent inhibitors of heparanase, an enzyme involved in cancer metastasis (Pan et al., 2006).

Safety and Hazards

1H-Benzoimidazol-4-ol is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 according to GHS classification . It is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation .

Relevant Papers Several papers have been published on the topic of this compound and benzimidazoles in general . These papers cover a wide range of topics, from the synthesis and structure of benzimidazoles to their pharmacological properties and potential future directions .

Mechanism of Action

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways . For instance, some benzimidazoles have been found to bind to the minor groove of the DNA molecule and recognize a specific base sequence . .

Biochemical Pathways

Benzimidazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways

Properties

IUPAC Name |

1H-benzimidazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-3-1-2-5-7(6)9-4-8-5/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODRSIDSXPMYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342742 | |

| Record name | 1H-Benzoimidazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67021-83-4 | |

| Record name | 1H-Benzoimidazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,3-benzodiazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.